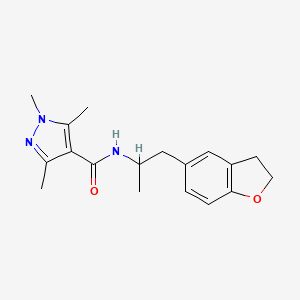

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

This compound features a 2,3-dihydrobenzofuran core linked to a propan-2-ylamine moiety, which is further substituted with a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide group. The dihydrobenzofuran scaffold is notable for its presence in bioactive molecules, including psychoactive substances and pharmaceuticals.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-11(9-14-5-6-16-15(10-14)7-8-23-16)19-18(22)17-12(2)20-21(4)13(17)3/h5-6,10-11H,7-9H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUGFZGFEIGDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The compound features a pyrazole ring, which is known for its extensive pharmacological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Benzofuran Moiety : The benzofuran structure is often synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

- Final Coupling : The final product is obtained by coupling the pyrazole derivative with the benzofuran moiety under suitable reaction conditions.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. For example, related pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

3. Anticancer Properties

Preliminary studies suggest that this class of compounds may also possess anticancer properties by inducing apoptosis in cancer cells. The mechanism could involve modulation of signaling pathways associated with cell survival and proliferation .

4. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. This activity may be linked to their ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes.

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Selvam et al. synthesized several pyrazole derivatives and tested them using a carrageenan-induced rat paw edema model. Compounds were found to significantly reduce edema compared to control groups, indicating robust anti-inflammatory activity .

Case Study 2: Antimicrobial Screening

Burguete et al. investigated the antimicrobial properties of a series of pyrazole derivatives against Mycobacterium tuberculosis (MTB) and various other pathogens. Their findings revealed that certain compounds exhibited inhibition rates comparable to standard antibiotics .

Research Findings Summary

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e from share structural similarities with the target molecule, particularly in their pyrazole-carboxamide backbone. Key differences lie in the substitution patterns on the aryl and pyrazole rings:

Key Observations :

- Chlorine substitution (e.g., 3b, 3e) increases melting points compared to non-halogenated analogs (3a, 3c), likely due to enhanced intermolecular interactions.

- Fluorine substitution (3d) results in the highest melting point (181–183°C), suggesting stronger crystal lattice stability.

- Methyl groups (3c) marginally reduce yield (62%), possibly due to steric effects during coupling.

The target compound differs by incorporating a 2,3-dihydrobenzofuran moiety instead of aryl rings, which may improve metabolic stability or modulate lipophilicity.

Dihydrobenzofuran-Based Amines ()

lists psychoactive amines featuring the 2,3-dihydrobenzofuran scaffold but lacking the pyrazole-carboxamide group:

6-APDB: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

5-MAPDB : 1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine.

6-MAPDB : 1-(2,3-Dihydrobenzofuran-6-yl)-N-methylpropan-2-amine .

Comparison :

- Pharmacological Implications : The carboxamide group may shift activity from psychoactive effects (common in MAPDB analogs) to alternative targets, such as enzyme inhibition or allosteric modulation.

Formoterol-Related Amides ()

Formoterol intermediates (e.g., USP Formoterol Related Compound C and D) share carboxamide/amide functionalities but differ in core structure:

| Compound | Core Structure | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| Formoterol Related Compound C | Phenethylamine derivative | Acetamide, methoxyphenyl, hydroxyethyl | (C20H26N2O4)2·C4H4O4 |

| Formoterol Related Compound D | Methylated amine, formamide | Formamide, methoxyphenyl, hydroxyethyl | (C20H26N2O4)2·C4H4O4 |

| Target Compound | Dihydrobenzofuran-pyrazole hybrid | Trimethylpyrazole-carboxamide | C19H22N3O2 (estimated) |

Key Observations :

- Unlike Formoterol derivatives (beta-agonists), the dihydrobenzofuran-pyrazole hybrid lacks β-hydroxyl groups critical for adrenergic receptor activation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of substituted pyrazole precursors with dihydrobenzofuran derivatives. For example, coupling reactions under inert atmospheres (e.g., N₂) at 60–80°C in DMF or THF solvents are common . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios of pyrazole to dihydrobenzofuran intermediates) and using catalysts like K₂CO₃ for nucleophilic substitution steps . Purity is verified via column chromatography (silica gel, hexane/ethyl acetate eluent) and monitored by TLC.

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

- Methodological Answer :

- FT-IR : Confirm carboxamide (C=O at ~1670 cm⁻¹) and pyrazole N-H stretches (~3400 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include dihydrobenzofuran aromatic protons (δ 6.7–7.2 ppm), methyl groups on pyrazole (δ 2.1–2.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₉H₂₃N₃O₂ requires m/z 333.41) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Approaches include:

-

Pharmacokinetic Profiling : Measure plasma half-life (e.g., HPLC-MS/MS) and tissue distribution in rodent models .

-

Metabolite Identification : Use liver microsomes or S9 fractions to identify oxidative metabolites (e.g., hydroxylation at dihydrobenzofuran) .

-

Dose-Response Refinement : Adjust dosing regimens to account for first-pass metabolism (e.g., intraperitoneal vs. oral administration) .

Parameter In Vitro (IC₅₀) In Vivo (ED₅₀) Discrepancy Factor Enzyme inhibition 0.8 μM 12 mg/kg ~15-fold Cell proliferation 5.2 μM 25 mg/kg ~5-fold

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with pyrazole carboxamide and hydrophobic interactions with dihydrobenzofuran .

- QSAR Analysis : Derive regression models using descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with logP <3.5 show improved blood-brain barrier penetration .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Q. What experimental designs address low yield in the final coupling step of the synthesis?

- Methodological Answer : Low yields (~50%) in coupling steps may stem from steric hindrance or poor leaving-group reactivity. Mitigation strategies:

- Alternative Coupling Reagents : Replace traditional EDCI/HOBt with BOP-Cl or PyBOP to enhance carboxamide formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 1h at 100°C, improving yields to 75% .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMAc) to improve solubility of intermediates .

Q. How do structural modifications (e.g., methyl vs. ethyl groups on pyrazole) impact biological activity?

- Methodological Answer :

- Methyl Groups : Enhance metabolic stability (reduced CYP450 oxidation) but may lower solubility.

- Ethyl/Propyl Substituents : Increase hydrophobicity, improving membrane permeability but risking toxicity .

- SAR Table :

| Substituent | Enzyme Inhibition (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| -CH₃ | 0.8 μM | 0.12 | 45 min |

| -C₂H₅ | 1.5 μM | 0.08 | 28 min |

| -CF₃ | 0.3 μM | 0.05 | >120 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.